Product packaging for 1-Bromospiro[2.3]hexane(Cat. No.:CAS No. 71153-28-1)

1-Bromospiro[2.3]hexane

Cat. No.: B3056405
CAS No.: 71153-28-1
M. Wt: 161.04 g/mol
InChI Key: FQXDBBSVWKSTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Spirocyclic Systems in Organic Chemistry

Spiro compounds are not merely structural curiosities; their unique three-dimensional and rigid frameworks make them valuable in various fields of chemical science. ambeed.com The fixed spatial orientation of substituents on the spirocyclic core can lead to specific interactions with biological targets, making them attractive scaffolds in medicinal chemistry and drug discovery. ambeed.comnih.gov The inherent chirality that can arise from the spiro center further adds to their appeal in asymmetric synthesis and catalysis. canterbury.ac.nz Furthermore, the fusion of two rings at a single point introduces strain and influences electronic properties, leading to unique reactivity and applications in materials science. acs.org

Overview of Strained Small-Ring Hydrocarbons and Halogenated Derivatives

The spiro[2.3]hexane framework incorporates a cyclopropane (B1198618) and a cyclobutane (B1203170) ring, both of which are classified as strained small-ring hydrocarbons. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions of substituents. rsc.orgacs.org For instance, the internal bond angles in cyclopropane are constrained to 60°, leading to significant angle strain. nih.gov This inherent strain is a source of potential energy, making these rings susceptible to ring-opening reactions that are not typically observed in their acyclic or larger-ring counterparts. nih.gov

The introduction of a halogen atom, such as bromine in 1-Bromospiro[2.3]hexane, further modulates the reactivity of the system. Halogenated hydrocarbons are a fundamental class of organic compounds, and the presence of a halogen can influence the molecule's polarity, reactivity, and physical properties. In the context of strained rings, a halogen atom can serve as a handle for further functionalization or participate in a variety of chemical transformations.

Historical Development of Spiro[2.3]hexane Research

Research into spiro[2.3]hexane and its derivatives has evolved from early explorations of strained ring systems to more recent applications in complex molecule synthesis and materials science. Initial studies in the mid-20th century focused on the fundamental synthesis and understanding the consequences of the inherent ring strain. For instance, early work by Dauben and Chitwood in 1968 investigated the synthesis and solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system, providing insights into the reactivity of this strained scaffold.

Later research expanded to include the synthesis of functionalized spiro[2.3]hexanes. The development of methods for introducing various substituents, including halogens, opened up new avenues for their use as versatile building blocks in organic synthesis. More recently, the unique properties of the spiro[2.3]hexane core have been exploited in the design of novel molecules with specific functions. For example, the synthesis of spiro[2.3]hex-1-ene has been explored for its potential in superfast photoclick chemistry, highlighting the modern focus on harnessing the strain of this system for advanced applications. nih.gov The development of synthetic routes to novel spiro[2.3]hexane carbocyclic nucleosides has also demonstrated the continued relevance of this scaffold in medicinal chemistry research.

Physicochemical Properties of this compound

The properties of this compound are dictated by its molecular structure, which combines a strained bicyclic alkane framework with a polar carbon-bromine bond.

PropertyValueSource
Molecular Formula C₆H₉Br rsc.org
Molecular Weight 161.04 g/mol rsc.org
IUPAC Name This compound rsc.org
CAS Number 71153-28-1 rsc.org
Canonical SMILES C1CC2(C1)C(C2)Br rsc.org
InChI InChI=1S/C6H9Br/c7-5-4-6(5)2-1-3-6/h5H,1-4H2 rsc.org
InChIKey FQXDBBSVWKSTJZ-UHFFFAOYSA-N rsc.org

Spectroscopic Data of this compound Derivatives

Data Type Chemical Shift (δ) / Signal Corresponding Nuclei Source
¹H NMR 4.13 (dd, J = 9.0, 5.0 Hz, 1H)CHBr
¹H NMR 2.60 – 2.45 (m, 2H)CH₂
¹H NMR 2.40 – 2.25 (m, 2H)CH₂
¹H NMR 1.95 – 1.80 (m, 4H)CH₂
¹³C NMR 122.1CN
¹³C NMR 47.6C (spiro)
¹³C NMR 47.5CHBr
¹³C NMR 28.8CH₂
¹³C NMR 26.4CH₂
¹³C NMR 22.7CH₂

Synthesis and Reactivity of this compound

The synthesis of this compound typically involves the bromination of a suitable spiro[2.3]hexane precursor. One common method is the mono-debromination of a gem-dibromospiro[2.3]hexane derivative. nih.gov For instance, the synthesis of spiro[2.3]hex-1-ene utilizes the mono-debromination of a dibromospirohexane intermediate as a key step. nih.gov

The reactivity of this compound is largely governed by the presence of the strained cyclopropane and cyclobutane rings, as well as the carbon-bromine bond. The high degree of ring strain makes the molecule susceptible to ring-opening reactions under various conditions. The bromine atom can act as a leaving group in nucleophilic substitution reactions or be involved in elimination reactions to form unsaturated spirocycles. For example, treatment of a mono-bromo-spirohexane with a base can lead to the formation of spiro[2.3]hex-1-ene through an elimination reaction. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9B B3056405 1-Bromospiro[2.3]hexane CAS No. 71153-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-4-6(5)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDBBSVWKSTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500915
Record name 1-Bromospiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71153-28-1
Record name 1-Bromospiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromospiro 2.3 Hexane and Analogues

Strategies for Constructing the Spiro[2.3]hexane Carbon Framework

The creation of the spiro[2.3]hexane skeleton is a key challenge, and several innovative strategies have been developed to achieve this.

A prevalent method for forming the spiro[2.3]hexane system involves the cyclopropanation of methylenecyclobutane (B73084) derivatives. researchgate.net This approach builds the three-membered ring onto a pre-existing four-membered ring. For instance, the reaction of 3-methylenecyclobutanecarbonitrile (B110589) with dibromocarbene, generated in situ, yields the corresponding dibromospiro[2.3]hexane derivative. nih.govacs.org Subsequent reduction can then lead to the desired spiro[2.3]hexane framework. nih.govacs.org

Another notable cyclopropanation strategy utilizes [1.1.1]propellane as a carbene precursor in the presence of a nickel(0) catalyst. researchgate.net This method allows for the synthesis of methylenespiro[2.3]hexane products from a range of functionalized alkenes. researchgate.net Computational studies suggest the formation of a key 3-methylenecyclobutylidene-nickel intermediate in this process. researchgate.net

A catalytic approach for the cyclopropanation of methylenecyclobutanes using ethyl (nitro)diazoacetate has also been reported, leading to the synthesis of spirohexane (B13737976) amino acids. google.com

Table 1: Examples of Cyclopropanation Reactions for Spiro[2.3]hexane Synthesis

Starting MaterialReagentsProductYieldReference
3-Methylene-cyclobutanecarbonitrileCHBr3, NaOH, TEBAC1,1-Dibromospiro[2.3]hexane-5-carbonitrile76% (combined diastereomers) nih.govacs.org
Alkenes[1.1.1]Propellane, Ni(0) catalystMethylenespiro[2.3]hexanesNot specified researchgate.net
MethylenecyclobutanesEthyl (nitro)diazoacetate1-Ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylateNot specified google.com

Data sourced from referenced literature.

Cycloaddition reactions provide another powerful avenue for the construction of the spiro[2.3]hexane framework. Visible-light-induced intramolecular [2+2] cycloadditions of methylenecyclopropanes have been successfully employed. This method, often utilizing a polypyridyl iridium(III) catalyst, allows for the rapid assembly of polysubstituted spirocyclic frameworks under mild conditions.

Furthermore, the synthesis of spiro[2.3]hexane-5-carbohydrazide has been achieved through cycloaddition reactions.

A green and operationally simple approach for the synthesis of functionalized spiro[2.3]hexanes involves the cyclization of methylenecyclobutane derivatives under visible-light irradiation. rsc.org This catalyst- and additive-free method demonstrates good functional-group tolerance and scalability. rsc.orgresearchgate.netrsc.org Mechanistic studies suggest that the carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.orgrsc.org This photochemical strategy has been successfully applied to a broad range of diazoester derivatives, transforming them into the corresponding spirocyclic products in moderate to high yields. rsc.org

The inherent ring strain in small ring systems can be harnessed as a driving force for the synthesis of spirocycles. While the direct application of strain-release driven spirocyclization to the all-carbon spiro[2.3]hexane is less common, this strategy has been effectively used to synthesize heteroatom-containing analogues. For example, a strain-release driven spirocyclization approach has been developed for the synthesis of 1-oxaspiro[2.3]hexanes and 1-azaspiro[2.3]hexanes from bicyclo[1.1.0]butyl carbinolates. researchgate.net Similarly, the reaction of bicyclo[1.1.0]butanes (BCBs) has been explored for the synthesis of spirocyclic scaffolds. researchgate.net The reaction of azabicyclo[1.1.0]butane-tethered (hetero)aryls can lead to the formation of a complex azabicyclo[2.1.1]hexane scaffold through an interrupted Friedel–Crafts mechanism. d-nb.info

Regioselective and Stereoselective Introduction of Bromine

Once the spiro[2.3]hexane core is established, the next critical step is the introduction of a bromine atom. The position and stereochemistry of the bromine atom are crucial for subsequent synthetic manipulations.

The bromination of spiro[2.3]hexane can be achieved through various methods, with free radical bromination being a common approach for alkanes. masterorganicchemistry.commasterorganicchemistry.com This reaction, typically initiated by light or heat, allows for the substitution of a hydrogen atom with a bromine atom. chemistrystudent.com The selectivity of bromination often favors the substitution at tertiary carbon atoms due to the relative stability of the resulting tertiary radical intermediate. masterorganicchemistry.com

For spiro[2.3]hexane, the carbon atoms at the 1- and 4-positions are potential sites for bromination. The regioselectivity of the reaction can be influenced by the reaction conditions and the presence of directing groups on the spirocyclic framework.

In one synthetic route towards spiro[2.3]hex-1-ene, a key intermediate is a mono-bromo-spirohexane derivative. nih.govacs.org This was obtained from a dibromospiro[2.3]hexane precursor through a mono-debromination reaction. nih.govacs.org

The direct bromination of spiro[2.3]hexane itself with bromine has been reported, leading to the formation of brominated products. sci-hub.se The use of N-bromosuccinimide (NBS) is a common and effective reagent for regioselective bromination, particularly for allylic and benzylic positions, but it can also be used for the bromination of alkanes under specific conditions. nih.govmdpi.com

Table 2: Bromination of Spiro[2.3]hexane and its Derivatives

SubstrateBrominating AgentProductCommentsReference
Spiro[2.3]hexaneBr2 in CCl4Brominated spiro[2.3]hexaneComplex mixture of products may form. sci-hub.se
1,1-Dibromospiro[2.3]hexane-5-carbonitrileNot applicable (mono-debromination)1-Bromo-spiro[2.3]hexane-5-carbonitrileIntermediate in the synthesis of spiro[2.3]hex-1-ene. nih.govacs.org
Alkanes (general)Br2, light (hν)Alkyl bromidesSelective for tertiary C-H bonds. masterorganicchemistry.commasterorganicchemistry.com

Data sourced from referenced literature.

Mono-debromination as a Synthetic Step for Spiro[2.3]hexane Precursors

The selective removal of a single bromine atom, known as mono-debromination, from a gem-dibromocyclopropane moiety is a critical transformation in the synthesis of various functionalized spiro[2.3]hexane derivatives. This process allows for the conversion of readily accessible dibrominated precursors into valuable monobrominated intermediates, which can then be further elaborated.

A notable application of this strategy is in the synthesis of spiro[2.3]hex-1-ene, a strained alkene with potential applications in bioorthogonal chemistry. In a published synthesis, the process begins with the cyclopropanation of 3-methylene-cyclobutanecarbonitrile using dibromocarbene to yield the corresponding dibromospiro[2.3]hexane derivative. acs.org This dibrominated compound exists as a mixture of diastereomers, which can be separated and processed individually in subsequent steps. acs.org

The following table summarizes the key transformation in the synthesis of a mono-bromo-spirohexane intermediate:

Starting MaterialReagents and ConditionsProductYieldReference
Protected alcohol derivative of 1,1-dibromospiro[2.3]hexanei) Reduction of nitrile, ii) Protection of alcohol, iii) Mono-debrominationMono-bromo-spirohexane derivativeNot explicitly stated for this step, but the overall yield for subsequent elimination is excellent. acs.org

This method highlights the strategic importance of mono-debromination in accessing functionalized spiro[2.3]hexane scaffolds. The ability to selectively remove one bromine atom opens up avenues for further chemical manipulation, making it a valuable tool in the synthesis of complex spirocyclic systems.

Enzymatic Resolution in Spiro[2.3]hexane Nucleoside Synthesis

Enzymatic resolution has emerged as a powerful technique for obtaining enantiomerically pure precursors required for the synthesis of chiral spiro[2.3]hexane-containing molecules, such as carbocyclic nucleosides. These nucleosides are of interest due to their potential biological activities. The synthesis of novel R- and S-spiro[2.3]hexane nucleosides has been successfully achieved, with a key step involving the enzymatic resolution of a racemic spiro[2.3]hexane intermediate. nih.govacs.org

In a reported synthesis, a racemic alcohol precursor containing the spiro[2.3]hexane skeleton is subjected to enzymatic acylation. nih.govacs.org This process utilizes a lipase (B570770) to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers, providing access to both the R- and S-configurations of the spiro[2.3]hexane core. nih.govacs.org

Specifically, Pseudomonas cepacia lipase (PCL) has been identified as a highly effective biocatalyst for this transformation. nih.gov The enzyme demonstrates excellent enantioselectivity in the acylation of the racemic spiro[2.3]hexane alcohol, leading to the formation of the corresponding acetate (B1210297) with high optical purity. nih.gov The unreacted alcohol can also be recovered and utilized, making this a highly efficient process for obtaining both enantiomers. nih.govacs.org

The following table presents the results of the enzymatic resolution of a racemic spiro[2.3]hexane alcohol using various lipases:

LipaseAcylating AgentProduct (Enantiomeric Excess)Reference
Pseudomonas cepacia (PS)Vinyl acetate(+)-acetate (>99% ee) nih.gov
Other lipases studiedVinyl acetateLower optical and chemical yields nih.gov

The successful enzymatic resolution of the spiro[2.3]hexane intermediate is a critical step that enables the synthesis of enantiomerically pure R- and S-spiro[2.3]hexane nucleosides. nih.govacs.org This approach underscores the utility of biocatalysis in accessing chiral building blocks for the synthesis of complex and potentially bioactive molecules.

Advanced Synthetic Protocols and Scalability Considerations

The development of advanced synthetic protocols for spiro[2.3]hexane derivatives, including 1-bromospiro[2.3]hexane, is driven by the need for efficient, safe, and scalable methods to produce these valuable compounds. Recent research has focused on green chemistry approaches and continuous flow technologies to address these challenges.

A general green protocol for the synthesis of functionalized spiro[2.3]hexanes has been described, which avoids the use of harmful and toxic reagents. rsc.org This method utilizes visible-light irradiation to construct the spirocyclic scaffold from alkenes with low reactivity. rsc.org Key advantages of this photoinduced synthesis include mild reaction conditions, good functional-group tolerance, operational simplicity, and potential for scalability. rsc.org While not specific to this compound, this approach represents a significant advancement in the environmentally benign synthesis of the core spiro[2.3]hexane structure.

For large-scale production, continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of a spirocyclic lactone, a related structural motif, has been successfully scaled up using flow chemistry. worktribe.com This demonstrates the feasibility of applying flow-based reaction processing to the synthesis of spirocyclic compounds, which could be adapted for the production of this compound and its derivatives. The use of meso reactors in a multi-step flow synthesis allowed for the preparation of the target molecule in significant quantities. worktribe.com

The following table summarizes advanced synthetic approaches and their scalability potential for spiro[2.3]hexane derivatives:

Synthetic ProtocolKey FeaturesScalability PotentialReference
Photoinduced SynthesisVisible-light irradiation, additive-free, mild conditionsGood rsc.org
Continuous Flow SynthesisUse of meso reactors, multi-step synthesisHigh, demonstrated for a related spirocyclic lactone worktribe.com

These advanced protocols highlight the ongoing efforts to develop more efficient and sustainable methods for the synthesis of spiro[2.3]hexane derivatives. The principles of green chemistry and the application of flow technologies are likely to play an increasingly important role in the future production of this compound and other valuable spirocyclic compounds.

Mechanistic Investigations and Reactivity of 1 Bromospiro 2.3 Hexane

General Reactivity Patterns in Halogenated Spirocyclic Compounds

Halogenated spirocyclic compounds, such as 1-bromospiro[2.3]hexane, exhibit a distinct reactivity profile largely governed by the high ring strain of their carbocyclic frameworks. The presence of a halogen atom at the C1 position, adjacent to the spiro center, introduces a reactive site susceptible to both substitution and elimination reactions. The departure of the bromide ion can lead to the formation of a carbocationic intermediate. The stability and subsequent fate of this cation are heavily influenced by the strained nature of the spiro[2.3]hexane skeleton.

Due to the inherent strain, these systems are prone to rearrangement reactions that can alleviate steric hindrance and lead to more stable carbocyclic or heterocyclic structures. The reactivity is a delicate balance between direct substitution at the halogen-bearing carbon and rearrangement of the carbocyclic framework.

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic Substitution: Direct electrophilic substitution on the saturated carbocyclic rings of this compound is generally not a favored pathway under typical electrophilic conditions. The high s-character of the C-H bonds in the cyclopropane (B1198618) and cyclobutane (B1203170) rings makes them less susceptible to attack by electrophiles.

Nucleophilic Substitution: Nucleophilic substitution is a more prominent reaction pathway for this compound. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being dependent on the reaction conditions, such as the nature of the nucleophile and the solvent.

S(_N)1 Pathway: The formation of a spiro[2.3]hexyl-1-cation is a potential intermediate in the S(_N)1 pathway. The stability of this carbocation is a critical factor. The adjacent cyclopropyl (B3062369) group can offer some electronic stabilization to the cationic center. However, the inherent strain of the system makes this cation highly susceptible to rearrangements.

S(_N)2 Pathway: An S(_N)2 mechanism would involve a direct backside attack by a nucleophile at the C1 position, leading to an inversion of stereochemistry. The steric hindrance around the C1 carbon, being part of two rings, can influence the rate of an S(_N)2 reaction.

Substitution PathwayIntermediate/Transition StateKey Factors
S(_N)1 Spiro[2.3]hexyl-1-cationCarbocation stability, Solvent polarity, Potential for rearrangement
S(_N)2 Pentacoordinate transition stateSteric hindrance, Nucleophile strength

Rearrangement Reactions Involving the Spiro[2.3]hexane Core

The high ring strain of the spiro[2.3]hexane system makes it a prime candidate for a variety of rearrangement reactions, particularly when a carbocation is formed at the C1 position. These rearrangements are driven by the release of strain energy and the formation of more stable carbocationic intermediates or final products.

The spiro[2.3]hexyl-1-cation can be viewed as a substituted cyclopropylmethyl cation. Such cations are known to undergo rapid equilibration with their corresponding homoallyl cations. In the case of the spiro[2.3]hexyl-1-cation, this would involve the opening of the cyclopropane ring to form a cyclobutane-fused homoallyl cation. This rearrangement is a consequence of the significant relief of ring strain associated with the three-membered ring.

The spiro[2.3]hexyl-1-cation is prone to 1,2-carbon atom shifts, which can lead to either ring contraction or ring expansion. These rearrangements are driven by the formation of a more stable carbocation. For instance, a 1,2-shift involving a carbon of the cyclobutane ring could lead to a ring-expanded cyclopentyl system. Conversely, a shift involving the spiro carbon could potentially lead to a bicyclic system. The specific pathway taken would depend on the relative stabilities of the resulting carbocationic intermediates.

Lewis acids can play a crucial role in promoting rearrangement reactions of this compound by facilitating the formation of the spiro[2.3]hexyl-1-cation. A Lewis acid can coordinate to the bromine atom, making it a better leaving group and accelerating the rate of carbocation formation. The choice of Lewis acid can influence the kinetics and selectivity of the rearrangement, with stronger Lewis acids generally leading to faster reaction rates.

Lewis AcidRoleExpected Outcome
AlCl(_3)Strong Lewis acidPromotes rapid carbocation formation and subsequent rearrangement.
ZnCl(_2)Milder Lewis acidMay allow for more controlled rearrangement or competition with substitution.
Ag saltsHalide abstractionFacilitates bromide removal to generate the carbocation.

While less common for saturated spiroalkanes, the potential for sigmatropic rearrangements should be considered, particularly if unsaturated derivatives of spiro[2.3]hexane are formed as intermediates. For instance, if elimination were to occur to form a spiro[2.3]hexene, this unsaturated system could potentially undergo thermally or photochemically induced sigmatropic shifts. A nih.govwikipedia.org-sigmatropic hydrogen shift, for example, could lead to isomerization of the double bond within the spirocyclic framework. However, for this compound itself, carbocation-mediated rearrangements are generally the more dominant pathways.

Cyclization and Annulation Reactions

Cyclization and annulation reactions are powerful strategies for constructing ring systems, and this compound serves as a potential precursor for such transformations. The reactivity of the carbon-bromine bond, combined with the strained spirocyclic scaffold, provides a unique platform for initiating ring-forming cascades.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org As an alkyl bromide, this compound is a suitable substrate for a variety of these transformations, including the Suzuki, Stille, Heck, and Sonogashira couplings. sigmaaldrich.comlibretexts.org The general mechanism for these reactions involves the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, generating a spiro[2.3]hexanyl-palladium(II) intermediate. This intermediate can then undergo transmetalation or migratory insertion, followed by reductive elimination to form the desired product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

While intermolecular couplings are common, intramolecular variants or couplings with bifunctional partners can lead to the formation of new rings, achieving cyclization or annulation. For instance, an intramolecular Heck reaction could be envisioned if an alkenyl chain is appended to the spiro[2.3]hexane framework. Similarly, coupling with a substrate containing both a nucleophilic partner for the cross-coupling and an electrophilic site for a subsequent intramolecular reaction could lead to complex annulated products.

Palladium-Catalyzed ReactionPotential Coupling PartnerExpected Outcome/Product TypeMechanistic Pathway
Suzuki CouplingOrganoboron Reagent (e.g., Alkenylboronic acid)Alkenyl-spiro[2.3]hexaneOxidative Addition → Transmetalation → Reductive Elimination libretexts.org
Heck CouplingAlkeneAlkenylated spiro[2.3]hexaneOxidative Addition → Migratory Insertion → β-Hydride Elimination sigmaaldrich.com
Sonogashira CouplingTerminal AlkyneAlkynyl-spiro[2.3]hexaneOxidative Addition → Transmetalation (Cu-acetylide) → Reductive Elimination libretexts.org
Intramolecular Heck ReactionPendant Alkene ChainFused or Bridged Polycyclic SystemIntramolecular version of the standard Heck mechanism

The spiro[2.3]hexane system is endowed with significant ring strain due to the non-ideal bond angles of the constituent cyclopropane and cyclobutane rings. libretexts.org This stored potential energy is a powerful thermodynamic driving force for reactions that can relieve this strain. nih.gov In the context of cyclization, this strain can dictate the reaction pathway, favoring processes that lead to more stable, less strained ring systems.

For example, reactions involving carbocationic or radical intermediates on the spiro[2.3]hexane skeleton can trigger rearrangements. Studies on related 1-oxaspiro[2.3]hexanes have shown that Lewis acid-mediated reactions proceed via ring expansion to yield cyclopentanone (B42830) derivatives, a transformation driven by the release of strain energy. rsc.org It is plausible that similar pathways could operate in reactions of this compound under conditions that promote carbocation formation. A cyclization attempt that proceeds through an intermediate prone to rearrangement may be diverted to a pathway where the spirocyclic core is altered, leading to annulated cyclopentane (B165970) structures rather than preserving the spiro[2.3]hexane motif. The balance between the desired cyclization and competing strain-releasing rearrangements is a critical consideration in designing synthetic routes with this substrate.

Radical Intermediates and Reaction Mechanisms

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 1-spiro[2.3]hexanyl radical. This can be achieved using standard radical initiators (e.g., AIBN with tributyltin hydride) or through photolysis. Once formed, this radical intermediate can participate in a variety of transformations, most notably radical cyclizations if a suitable unsaturated acceptor moiety is present within the molecule. thieme-connect.de

Atom-transfer radical cyclization (ATRC) is a common strategy where a radical formed from an alkyl halide adds to an intramolecular π-system, and the resulting cyclized radical abstracts a halogen atom from another starting material molecule to propagate the chain. nih.gov In the case of a suitably functionalized derivative of this compound, the 1-spiro[2.3]hexanyl radical would add to a pendant alkene or alkyne, followed by bromine atom transfer to furnish the cyclized product.

StepDescriptionExample Transformation
Initiation Homolytic cleavage of the C-Br bond to form the 1-spiro[2.3]hexanyl radical.R-Br + Initiator• → R• + Initiator-Br
Propagation (Step 1) The 1-spiro[2.3]hexanyl radical (R•) undergoes an intramolecular cyclization by adding to a tethered unsaturated group (e.g., an alkene).R• → (Cyclized Radical)•
Propagation (Step 2) The newly formed cyclized radical abstracts a bromine atom from another molecule of the starting material to yield the final product and regenerate the 1-spiro[2.3]hexanyl radical.(Cyclized Radical)• + R-Br → Cyclized Product + R• nih.gov
Termination Combination of any two radical species to form a stable, non-radical product.R• + R• → R-R

Role of Ring Strain and Steric Hindrance on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of ring strain and steric hindrance. The spiro[2.3]hexane framework possesses substantial strain energy, primarily composed of angle strain from the compressed C-C-C angles in the three- and four-membered rings, and torsional strain from eclipsing C-H bonds. libretexts.org This high ground-state energy makes the molecule susceptible to reactions that lead to a significant release of this strain.

Computational and crystallographic studies on the related spiro[2.3]hex-1-ene have demonstrated that the unique spirocyclic structure can also lead to reduced steric hindrance around the reactive center compared to other cyclic systems. acs.org The cyclobutane ring effectively pulls substituents at the spiro-carbon away from the faces of the adjacent cyclopropane ring. This structural feature can enhance reaction rates by improving access for incoming reagents or catalysts. acs.org

Therefore, two competing but powerful factors are at play:

High Ring Strain : This acts as a thermodynamic driving force, promoting reactions that involve ring-opening or rearrangement to form more stable five- or six-membered rings. nih.gov

Unique Steric Profile : The spirocyclic arrangement can alleviate steric repulsion in reaction transition states, potentially accelerating reactions that might otherwise be slow in sterically encumbered systems. rsc.orgacs.org

The outcome of any given reaction on this compound will depend on which of these factors dominates under the specific reaction conditions. Reactions proceeding through high-energy intermediates (like carbocations) are more likely to be influenced by strain-release pathways, while sterically demanding catalytic reactions may benefit from the accessible nature of the C-Br bond.

FactorSourceEffect on Reactivity
Angle Strain Distortion from ideal sp³ bond angles (109.5°) in both the cyclopropane (~60°) and cyclobutane (~90°) rings. libretexts.orgIncreases ground-state energy, providing a driving force for ring-opening or rearrangement reactions.
Torsional Strain Eclipsing interactions between adjacent C-H bonds, particularly in the more planar cyclobutane ring.Contributes to overall ring strain, further destabilizing the molecule.
Steric Hindrance The spatial arrangement of the spirocyclic skeleton around the C1-Br bond.Potentially reduced compared to other cyclic systems, facilitating access to the reaction center and lowering transition state energies. acs.org

Computational and Theoretical Chemistry of 1 Bromospiro 2.3 Hexane

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like 1-Bromospiro[2.3]hexane. These calculations provide detailed insights into both the geometric arrangement of atoms and the distribution of electrons within the molecule.

DFT calculations, such as those performed at the B3LYP/6-311++G** level of theory, can be used to determine the optimized geometry of spiro[2.3]hexane derivatives acs.org. For the parent spiro[2.3]hex-1-ene, crystallographic analysis confirmed bond angles and lengths that were comparable to DFT predictions acs.org. For instance, the C=C double bond length was found to be approximately 1.27–1.28 Å, and the opposing bond angle in the cyclopropene (B1174273) ring was about 50° acs.org. A key structural feature of the spiro[2.3]hexane system is the angle between the substituents on the carbon adjacent to the spirocenter. In spiro[2.3]hex-1-ene, the cyclobutane (B1203170) ring pulls the substituents away from the π-faces of the cyclopropene ring, resulting in a bond angle of 92.3° between them acs.org. This is a significant decrease from the 112-114° angle seen in simpler cyclopropene structures and illustrates the unique geometric constraints of the spiro system acs.org.

The electronic structure, including the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also elucidated through DFT. The LUMO energy is an indicator of a molecule's ability to accept electrons. DFT calculations on various cyclopropene structures showed that the addition of a spirocyclic ring system, as in spiro[2.3]hex-1-ene, significantly alters the electronic properties compared to non-spirocyclic analogues acs.org. These calculations are crucial for understanding the molecule's reactivity in processes such as cycloaddition reactions acs.org. Theoretical studies on other spiro-heterocycles have also utilized DFT to analyze regio-isomers, atomic charges, and intramolecular charge delocalization, revealing key donor-acceptor interactions within the system researchgate.net.

Table 1: Comparison of Geometric Parameters in Cyclopropene Systems

Compound Angle Between C3-Substituents Reference
3-methyl-3-cyclopropenecarboxylic acid 113.5° acs.org
spiro[2.3]hex-1-ene 92.3° acs.org

Transition State Analysis and Reaction Pathway Elucidation

Understanding the mechanism of reactions involving this compound requires the study of transition states—the high-energy structures that exist transiently between reactants and products. Computational methods are essential for locating and characterizing these transition states, thereby elucidating reaction pathways and predicting reaction kinetics.

For reactions involving spirocyclic compounds, computational analysis can reveal the influence of the molecule's unique structure on the transition state. For example, in the photoclick chemistry of spiro[2.3]hex-1-ene, computational studies indicated that the spirocyclic structure helps to alleviate steric repulsion in the transition state, which accelerates the reaction acs.org. The preference for a specific reaction pathway can be determined by comparing the relative stability of various intermediates and the activation energies associated with different transition states researchgate.netmdpi.com.

The analysis of a reaction path often involves locating a pre-reaction complex, the transition state (TS), and the final product mdpi.com. Quantum chemical calculations can determine the Gibbs free energy at each stage. For a one-step cycloaddition reaction involving a spiro compound, the formation of the TS is the rate-determining step, and its energy dictates the kinetic feasibility of the reaction mdpi.com. The geometry of the TS reveals the degree of bond formation and breaking, indicating whether a reaction is synchronous or asynchronous mdpi.com. Such computational analyses have been instrumental in confirming experimentally observed reaction outcomes and excluding other theoretically possible but kinetically unfavorable pathways mdpi.comscielo.br.

Theoretical Studies on Ring Strain and Stability of Spiro[2.3]hexane Systems

The spiro[2.3]hexane framework is inherently strained due to the presence of three- and four-membered rings fused at a quaternary carbon. The total strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free analogue.

Computational methods allow for the precise calculation of this strain energy. For spiro[2.3]hexane, the calculated strain energy is approximately 54.9 kcal/mol mdpi.com. This value is remarkably close to the simple sum of the strain energies of its constituent rings, cyclopropane (B1198618) (27.4 kcal/mol) and cyclobutane (27.3 kcal/mol), which totals 54.7 kcal/mol mdpi.com. This suggests that, in this case, the principle of ring strain additivity holds well, and the additional strain from the spiro-fusion itself is minimal mdpi.com. This contrasts with a smaller system like spiropentane, where the strain energy (62.9 kcal/mol) is significantly greater than the sum of two cyclopropane rings (54.8 kcal/mol) mdpi.com.

Ring strain effects can also be studied by calculating other molecular properties. Theoretical calculations of carbon-carbon spin-spin coupling constants in small spiroalkanes, including spiro[2.3]hexane, provide insight into the unique bonding situation at the spirocarbon that is governed by ring strain umich.edu. The high strain energy makes these molecules thermodynamically unstable relative to acyclic isomers, which drives their reactivity in ring-opening reactions.

Table 2: Calculated Strain Energies of Spiroalkanes and Constituent Rings

Molecule Calculated Strain Energy (kcal/mol) Sum of Constituent Ring Strains (kcal/mol) Reference
Cyclopropane 27.4 N/A mdpi.com
Cyclobutane 27.3 N/A mdpi.com
Spiropentane 62.9 54.8 (2 x Cyclopropane) mdpi.com
spiro[2.3]hexane 54.9 54.7 (Cyclopropane + Cyclobutane) mdpi.com
Spiro[3.3]heptane 51.0 54.6 (2 x Cyclobutane) mdpi.com

Prediction and Rationalization of Reactivity Trends and Diastereoselectivity

Computational chemistry is a powerful tool for predicting and explaining the reactivity and stereochemical outcomes of reactions involving spiro[2.3]hexane derivatives. The high ring strain and specific geometry of the spiro[2.3]hexane system are key factors governing its chemical behavior.

The reactivity of strained spiroalkenes is enhanced not only by the release of ring strain but also by stereoelectronic factors in the transition state. For spiro[2.3]hex-1-ene, computational studies have shown that its unique structure reduces steric hindrance during cycloaddition reactions, leading to significantly faster reaction kinetics compared to other strained alkenes acs.org. The cyclobutane ring effectively pulls substituents away from the reactive double bond, creating a less cluttered pathway for incoming reagents acs.org.

Furthermore, DFT calculations can be used to rationalize and predict the diastereoselectivity of reactions. In the synthesis of complex spiro compounds, multiple stereocenters can be formed. Theoretical modeling of the potential transition states allows chemists to determine which reaction pathway is energetically favored, thus predicting the major diastereomer mdpi.commdpi.com. For instance, in 1,3-dipolar cycloaddition reactions to form spirooxindoles, DFT analysis of the transition states correctly predicted the experimentally observed ortho regioselectivity and exo stereoselectivity mdpi.com. The analysis of intermolecular interactions and steric hindrance in different transition state models is crucial for understanding why one stereochemical outcome is preferred over another nih.govmdpi.com.

Conformational Landscape Analysis

While the fused ring system of spiro[2.3]hexane is relatively rigid, conformational flexibility can still arise from substituents on the rings. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

The limited conformational freedom of spirocyclic systems offers predictable exit vectors for substituents, which is an attractive feature in medicinal chemistry researchgate.netrsc.org. However, even in these rigid scaffolds, different conformations can exist. For instance, in cyclohexanespiro-4′-oxazolines, substituents on the oxazoline (B21484) ring were found to exist exclusively in the N-equatorial conformation, a preference that can be investigated with computational energy calculations rsc.org.

Dynamic NMR experiments, coupled with computational modeling, are used to study the conformational isomers and their interrelationships in more complex polyspiro compounds rsc.org. For substituted this compound, theoretical calculations would be essential to map out the potential energy surface, identify the most stable conformers, and determine the energetic cost of conformational changes. This is critical as the reactivity and biological activity of a molecule can be highly dependent on its preferred three-dimensional shape.

Synthetic Transformations and Applications in Complex Molecule Synthesis

1-Bromospiro[2.3]hexane as a Precursor for Spiro[2.3]hex-1-ene

This compound is a valuable precursor for the synthesis of spiro[2.3]hex-1-ene, a strained spirocyclic alkene. The inherent ring strain and unique geometry of spiro[2.3]hex-1-ene make it a highly reactive component in cycloaddition reactions, offering a balance between stability and reactivity. nih.govacs.org The synthesis is typically achieved through a dehydrobromination (elimination) reaction.

In a reported synthesis, a diastereomeric mixture of a protected mono-bromo-spirohexane derivative was treated with a strong base to induce the elimination of hydrogen bromide, yielding the desired spiro[2.3]hex-1-ene in excellent yields. nih.gov This transformation is a critical step as it introduces a reactive double bond into the strained spirocyclic system. nih.govacs.org The success of this elimination reaction highlights the utility of this compound derivatives as key intermediates for accessing highly strained and synthetically useful alkenes. nih.gov

Table 1: Synthesis of Spiro[2.3]hex-1-ene via Elimination
Starting MaterialReagents and ConditionsProductYieldReference
Protected mono-bromo-spirohexane (diastereomers 21a/21b)Potassium tert-butoxide in DMSOSpiro[2.3]hex-1-ene derivative (22)Excellent nih.gov

Functionalization Reactions of the Bromine Moiety

The bromine atom in this compound provides a versatile point for functionalization. Standard organometallic and cross-coupling reactions can be employed to replace the bromine with a wide variety of substituents, thereby creating a diverse range of spiro[2.3]hexane derivatives.

Grignard Reaction: this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, spiro[2.3]hex-1-ylmagnesium bromide. mnstate.edusigmaaldrich.com This organomagnesium halide is a potent nucleophile and a strong base. mnstate.edusigmaaldrich.com It can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and introduce functional groups like alcohols and carboxylic acids onto the spirocyclic core. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction couples the spiro[2.3]hexane unit with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly effective for forming carbon-carbon single bonds, allowing for the attachment of aryl, vinyl, or alkyl groups to the spirocyclic scaffold. wikipedia.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling can be employed. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.org This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes. libretexts.org

Table 2: Potential Functionalization Reactions
Reaction TypeReactantsCatalyst/ReagentsProduct Type
Grignard FormationThis compound, MgAnhydrous etherSpiro[2.3]hex-1-ylmagnesium bromide
Suzuki CouplingThis compound, R-B(OH)₂Pd catalyst, Base1-R-Spiro[2.3]hexane (R = aryl, vinyl, etc.)
Sonogashira CouplingThis compound, Terminal alkynePd catalyst, Cu(I) co-catalyst, Base1-Alkynyl-spiro[2.3]hexane

Derivatization for Spiro[2.3]hexane-Containing Building Blocks

The functionalization reactions described above are instrumental in converting this compound into more complex, functionalized building blocks for synthetic chemistry. nih.gov Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties in drug candidates. rsc.orgrsc.org

By leveraging the reactivity of the bromine moiety, a library of spiro[2.3]hexane derivatives can be synthesized. For instance, Suzuki coupling can be used to attach various aromatic or heteroaromatic rings, creating bioisosteres of known pharmacophores. The synthesis of heteroatom-containing spiro[2.3]hexanes, such as 5-azaspiro[2.3]hexane derivatives, has been a focus of research, as these motifs can serve as piperidine (B6355638) bioisosteres. rsc.org Similarly, the synthesis of novel carbocyclic nucleosides based on the spiro[2.3]hexane framework demonstrates the utility of these building blocks in creating complex, biologically relevant molecules. nih.govfigshare.com The ability to create these diverse building blocks from a common precursor like this compound is a powerful strategy in modern drug discovery and organic synthesis. researchgate.net

Strategies for Multi-Step Syntheses Incorporating the Spiro[2.3]hexane Unit

The spiro[2.3]hexane unit is incorporated into complex target molecules through carefully planned multi-step synthetic sequences. vapourtec.comnih.gov These strategies often involve the early-stage introduction of the spirocycle, followed by further elaboration and functionalization.

A notable example is the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives designed as conformationally "frozen" analogues of L-glutamic acid. beilstein-journals.org In this multi-step synthesis, the spiro[2.3]hexane core is constructed via a key rhodium-catalyzed cyclopropanation reaction on a functionalized azetidine (B1206935) precursor. beilstein-journals.org This approach creates a rigid scaffold that limits the conformational freedom of the amino acid analogue, which is valuable for probing receptor binding topologies. beilstein-journals.orgnih.govresearchgate.net The synthesis, starting from D-serine, was accomplished in 10 steps and demonstrates how the spirocycle can be integrated into a chiral, highly functionalized molecule with potential applications in neuroscience. beilstein-journals.org

Another example is the synthesis of spiro[2.3]hexane carbocyclic nucleosides. nih.gov These syntheses involve the construction of a functionalized spiro[2.3]hexane intermediate which is then coupled to a nucleobase. Such strategies showcase the versatility of the spiro[2.3]hexane unit as a core structural element in the design and synthesis of complex molecular architectures.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

While dedicated research on 1-Bromospiro[2.3]hexane is not extensive, its role as a key intermediate in the synthesis of other valuable compounds highlights its academic contribution. The spiro[2.3]hexane framework itself is of significant interest due to its inherent ring strain, which can be harnessed for various chemical transformations. The academic contributions associated with derivatives of this scaffold are notable in several areas:

Access to Strained Systems: The synthesis of molecules containing the spiro[2.3]hexane core contributes to the fundamental understanding of strained organic compounds and their unique reactivity.

Medicinal Chemistry Scaffolds: Spirocyclic structures are increasingly recognized for their potential in drug discovery, offering three-dimensional diversity and novel intellectual property. Spiro[2.3]hexane derivatives have been investigated as conformationally restricted analogs of bioactive molecules. For instance, novel spiro[2.3]hexane carbocyclic nucleosides have been synthesized and evaluated for their biological activity. nih.gov

Novel Reactive Intermediates: The development of synthetic routes to functionalized spiro[2.3]hexanes, such as spiro[2.3]hex-1-ene, has provided new tools for bioorthogonal chemistry. acs.org

Unexplored Reactivity Pathways and Mechanistic Questions

The reactivity of this compound remains a largely unexplored area, presenting numerous opportunities for investigation. Key questions and potential pathways for future research include:

Nucleophilic Substitution Reactions: A systematic study of nucleophilic substitution reactions at the bromine-bearing carbon is warranted. Understanding the kinetics and stereochemical outcomes of these reactions with a wide range of nucleophiles would be highly valuable.

Elimination Reactions: The formation of spiro[2.3]hex-1-ene from a "mono-bromo-spirohexane" intermediate has been reported. acs.org A detailed mechanistic investigation of this elimination reaction, including the influence of base, solvent, and temperature on the reaction rate and regioselectivity, could provide significant insights.

Metal-Catalyzed Cross-Coupling Reactions: The potential for this compound to participate in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is a promising yet unexplored avenue. Success in this area would dramatically increase the synthetic utility of this compound.

Radical Reactions: The behavior of this compound under radical conditions is unknown. Investigating its participation in radical cyclizations, additions, and reductions could lead to the discovery of novel transformations.

Potential for Novel Synthetic Methodologies

The development of new and efficient methods for the synthesis of this compound and its utilization in organic synthesis is a key area for future research.

One notable synthetic application of a bromo-spiro[2.3]hexane derivative is its use as a precursor to spiro[2.3]hex-1-ene, a highly reactive and stable cyclopropene (B1174273) derivative. The synthesis involves the cyclopropanation of 3-methylene-cyclobutanecarbonitrile, followed by reduction, protection, and a crucial mono-debromination step to yield a mono-bromo-spirohexane intermediate. acs.org Subsequent elimination of HBr from this intermediate furnishes the desired spiro[2.3]hex-1-ene. acs.org

StepReactant(s)Reagent(s)Product
13-Methylene-cyclobutanecarbonitrileCHBr3, NaOH, TEBAC1,1-Dibromospiro[2.3]hexane-1-carbonitrile
21,1-Dibromospiro[2.3]hexane-1-carbonitrileBu3SnH, AIBNThis compound-1-carbonitrile
3This compound-1-carbonitrileDIBAL-H(1-Bromospiro[2.3]hexan-1-yl)methanal
4(1-Bromospiro[2.3]hexan-1-yl)methanalNaBH4(1-Bromospiro[2.3]hexan-1-yl)methanol
5(1-Bromospiro[2.3]hexan-1-yl)methanolBaseSpiro[2.3]hex-1-ene

Future research could focus on optimizing this sequence, exploring alternative synthetic routes to this compound, and expanding its application in the synthesis of other complex molecules.

Integration with Emerging Areas of Chemical Research (e.g., Bioorthogonal Chemistry principles applied to spiro[2.3]hexane derivatives)

The unique properties of the spiro[2.3]hexane scaffold make it an attractive candidate for integration into emerging areas of chemical research, most notably bioorthogonal chemistry. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov

The derivative of this compound, spiro[2.3]hex-1-ene, has already demonstrated significant promise in this field. acs.org Its high strain and stability make it an excellent reaction partner in photoclick chemistry, a type of bioorthogonal reaction that is initiated by light. nih.gov Specifically, spiro[2.3]hex-1-ene has been shown to react rapidly with tetrazoles in a light-induced [3+2] cycloaddition. acs.orgnih.gov This reaction is highly efficient and can be used to label biomolecules in living cells with high spatial and temporal control. nih.gov

Future research in this area could involve:

Development of Water-Soluble Derivatives: Modifying the spiro[2.3]hexane scaffold to improve its water solubility would enhance its utility in biological systems.

Fine-Tuning Reactivity: Systematic studies on the effect of substituents on the spiro[2.3]hexane ring could allow for the fine-tuning of the reactivity of these bioorthogonal reagents.

Applications in Biological Imaging and Drug Delivery: Utilizing spiro[2.3]hexane-based bioorthogonal reactions for in vivo imaging, targeted drug delivery, and the study of biological processes at the molecular level.

Outlook on Computational Design of Spiro[2.3]hexane-Based Molecules

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Future computational studies could provide valuable insights into several key areas:

Conformational Analysis: A detailed computational analysis of the conformational landscape of this compound and its derivatives can help to understand their three-dimensional structures and how they interact with other molecules.

Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and reaction pathways of the unexplored reactions of this compound, providing a deeper understanding of their mechanisms. sciepub.com

Design of Novel Reagents: Computational screening could be employed to design new spiro[2.3]hexane-based molecules with tailored electronic and steric properties for specific applications in synthesis and bioorthogonal chemistry. For instance, calculations could predict the impact of different substituents on the strain energy and reactivity of the spirocyclic system.

Spectroscopic Prediction: Computational methods can be used to predict the NMR, IR, and other spectroscopic properties of this compound and its reaction products, aiding in their experimental characterization. nih.gov

The synergy between computational and experimental chemistry will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. What are the established synthetic routes for 1-Bromospiro[2.3]hexane, and how are reaction conditions optimized?

  • Methodological Answer : this compound is synthesized via bromination of spiro[2.3]hexane using bromine (Br₂) in non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Reaction conditions (e.g., temperature, stoichiometry, and solvent polarity) are adjusted to favor mono-bromination over di-bromination. For example, lower temperatures (0–25°C) and controlled bromine addition rates minimize side reactions . Gas chromatography (GC) or HPLC is used to monitor reaction progress and purity .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify spirocyclic geometry and bromine substitution patterns. Key signals include deshielded protons near the bromine atom and distinct coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₆H₉Br).
  • Chromatography : GC or HPLC with retention time comparisons against standards ensures purity (>95%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Store in sealed, light-resistant containers away from ignition sources due to flammability risks .
  • In case of exposure, follow SDS guidelines: rinse skin with soap/water, seek medical attention for inhalation, and use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The spirocyclic structure imposes steric hindrance, limiting accessibility to the bromine atom. Electronic effects (e.g., hyperconjugation from adjacent carbons) moderate its electrophilicity. Researchers optimize coupling reactions (e.g., Suzuki-Miyaura) by:
  • Using bulky ligands (e.g., SPhos) to stabilize palladium catalysts.
  • Adjusting solvent polarity (e.g., DMF vs. THF) to enhance reaction rates .
    Computational studies (DFT) predict transition states to rationalize regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound-derived intermediates?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Catalyst loading : Rhodium-catalyzed cyclopropanation (e.g., Scheme 4 in ) shows yield improvements with Rh₂(OAc)₄ at 5 mol% vs. 2 mol%.
  • Solvent choice : Ethyl acetate increases cyclopropane product stability compared to DCM .
  • Reaction scale : Tebbe olefination works at small scales but fails in larger batches due to byproduct accumulation; Petasis olefination is preferred for scalability .

Q. How can computational modeling guide the design of this compound derivatives for pharmaceutical applications?

  • Methodological Answer :
  • Conformational Analysis : Molecular dynamics (MD) simulations predict "frozen" conformations of spirocyclic cores, aiding in designing rigid analogs for receptor binding .
  • Docking Studies : Glutamate receptor models (e.g., mGluR5) assess interactions of 5-azaspiro derivatives, prioritizing synthetic targets with high docking scores .
  • QM Calculations : Evaluate diastereomer stability (e.g., trans vs. cis cyclopropane) to rationalize experimental product ratios .

Q. What experimental and analytical methods validate the environmental stability of this compound?

  • Methodological Answer :
  • Pyrolysis Studies : Jet-stirred reactor (JSR) experiments at 500–1100 K quantify decomposition products (e.g., HBr, alkenes) under controlled conditions .
  • Biofiltration Testing : Compost-based biofilters assess hexane analog degradation efficiency (20–75% removal at 40°C) via GC-MS .
  • Partition Coefficient (Log P) : Measure n-octanol/water distribution to predict environmental persistence (Log P = 3.9 for similar bromoalkanes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromospiro[2.3]hexane
Reactant of Route 2
1-Bromospiro[2.3]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.